

Technical Support Center: High-Precision δ60/58Ni Measurements in Geological Samples

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the precision of $\delta60/58Ni$ measurements in geological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of error and imprecision in δ 60/58Ni measurements?

A1: The main challenges in achieving high-precision $\delta 60/58Ni$ measurements stem from several sources:

- Isobaric Interferences: Overlapping isotopes from other elements, most notably 58Fe on 58Ni and 60Fe on 60Ni, can significantly bias results. While 60Fe is generally low in abundance, 58Fe is a common interference that must be corrected for.[1]
- Matrix Effects: The presence of other elements in the sample matrix can suppress or enhance the Ni ion signal during analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), leading to inaccurate measurements.[1] Common matrix elements of concern in geological samples include Mg, Ca, and Ti.[1]
- Incomplete Sample Digestion: Failure to completely dissolve the geological sample can result in the incomplete release of Ni, leading to inaccurate and imprecise results.

Troubleshooting & Optimization





- Incomplete Separation of Ni: Inadequate separation of Ni from the sample matrix can lead to both isobaric interferences and matrix effects. The efficiency of the chemical purification process is therefore critical.[2]
- Instrumental Mass Fractionation: The mass spectrometer itself can introduce a bias in the measured isotope ratios. This is typically corrected using a double-spike technique or sample-standard bracketing.[1][3]

Q2: How can I minimize isobaric interferences from iron (Fe)?

A2: Minimizing Fe interference is crucial for accurate $\delta 60/58Ni$ measurements. This is typically achieved through:

- Efficient Chemical Separation: Employing a robust chemical separation protocol to remove Fe from the Ni fraction is the primary strategy. Two-column chromatographic methods have proven effective in reducing the [Fe]/[Ni] ratio to below 0.01.[1]
- Mathematical Correction: During MC-ICP-MS analysis, the signal of an un-interfered Fe isotope (e.g., 57Fe) is monitored. This allows for a mathematical correction to be applied to the 58Ni signal to subtract the contribution from 58Fe.[1] Doping tests have shown that this correction is accurate when the [Fe]/[Ni] ratio is less than 1.[1]

Q3: What is a "double spike," and why is it used?

A3: A double spike is an artificially enriched isotopic mixture of two of the analyte's isotopes (in this case, often 61Ni and 62Ni). It is added to the sample before the chemical purification process. The known isotopic composition of the double spike allows for the correction of instrumental mass fractionation that occurs during the MC-ICP-MS measurement. This method is highly effective for achieving high-precision isotopic data.[1][3][4]

Q4: What are the advantages of modern two-column separation methods over older techniques?

A4: Newer two-column chromatographic separation procedures offer several advantages over older methods that often involved multiple columns or the use of organic reagents like dimethylglyoxime (DMG):[3]



- Time and Cost Efficiency: They are generally faster and more economical.[3]
- Reduced Use of Organic Reagents: This minimizes potential contamination and simplifies the procedure.[3]
- High Ni Recovery: These methods can achieve quantitative recovery of Ni (typically ≥96%).
 [2]
- Effective Matrix Removal: They are highly effective at separating Ni from interfering elements.[1][3]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solution(s)
Poor external reproducibility (high 2SD)	Incomplete sample-spike equilibration; Inconsistent chemical separation; Unstable instrument conditions.	Ensure the sample and double spike are heated together overnight to equilibrate[4]; Refine the chromatographic separation protocol to ensure consistent Ni recovery; Check and optimize MC-ICP-MS parameters, including cone cleaning and gas flows.
Anomalous δ60/58Ni values inconsistent with reference materials	Inaccurate correction for isobaric interferences; Significant matrix effects; Incorrect mass bias correction.	Verify the mathematical correction for Fe by analyzing a standard with a known Fe concentration; Dilute the sample or improve the chemical separation to reduce matrix element concentrations[1]; Ensure the double spike composition is accurately known and the mixing proportions are optimal.
Low Ni signal intensity	Incomplete sample digestion; Poor Ni recovery during column chemistry; Instrument sensitivity issues.	Repeat the sample digestion using a high-pressure bomb and a mixture of strong acids (e.g., HF and HNO3)[4]; Calibrate the elution curve for your chromatography columns to ensure you are collecting the entire Ni fraction; Check the instrument's nebulizer, spray chamber, and cones for any issues.
High procedural blank	Contaminated reagents or labware; Environmental contamination.	Use high-purity acids and reagents; Thoroughly clean all beakers, columns, and other



labware; Perform all chemical separations in a clean lab environment under a laminar flow hood.[2]

Experimental Protocols Two-Step Chromatographic Purification of Nickel

This protocol is a summary of modern methods for the separation of Ni from geological samples.[1][3]

- 1. Sample Digestion:
- Weigh an appropriate amount of powdered geological sample into a high-pressure digestion vessel.
- Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO3).
- Seal the vessel and heat at approximately 185°C for 48 hours. This process may be repeated to ensure complete digestion.[4]
- Evaporate the acid mixture and dissolve the residue in a suitable acid, such as 10% v/v HNO3.[4]
- 2. Double Spike Addition:
- An aliquot of the dissolved sample is mixed with a 61Ni-62Ni double spike.
- The mixture is heated overnight at 100°C to ensure complete equilibration between the sample and the spike.[4]
- 3. First Column: Cation Exchange Chromatography:
- The spiked sample is loaded onto a column containing a cation exchange resin (e.g., AG50W-X8).



- A sequence of diluted acids (e.g., HCl and HF) is used to elute the bulk of the matrix elements.[1]
- The Ni-containing fraction is then collected.
- 4. Second Column: Ni-Specific Resin Chromatography:
- The collected Ni fraction from the first column is loaded onto a smaller column containing a Ni-specific resin.
- The remaining matrix elements are washed from the column.
- High-purity Ni is then eluted from the column.

MC-ICP-MS Analysis

- The purified Ni fraction is diluted to an appropriate concentration for analysis.
- The sample is introduced into the MC-ICP-MS.
- Data is collected for the relevant Ni isotopes (e.g., 58Ni, 60Ni, 61Ni, 62Ni) and interfering elements (e.g., 57Fe).
- The instrumental mass discrimination is corrected using the double spike data.
- The δ60/58Ni values are calculated relative to a standard reference material (e.g., NIST SRM 986).[4]

Quantitative Data Summary

Table 1: Achievable Precision for δ60/58Ni Measurements



Method/Standard	Precision (2SD)	Reference
Double Spike MC-ICP-MS on NIST SRM 986	±0.05‰	[4]
Double Spike MC-ICP-MS on Geological Samples	Typically 0.06‰	[4]
Two-Column Separation with Double Spike	Better than ±0.06‰	[1]
Long-term Reproducibility (Standard Solution)	±50 ppm for 60Ni/58Ni	[5]

Table 2: Tolerance Limits for Interfering Elements

Element Ratio	Effect on δ60/58Ni	Reference
[Fe]/[Ni] < 0.1	Interferences can be accurately corrected	[5]
[Zn]/[Ni] < 0.0006	Interferences can be accurately corrected	[5]
[Na]/[Ni] < 2	Negligible influence	[1]
[AI]/[Ni] < 2	Negligible influence	[1]
[Zn]/[Ni] < 5	Negligible effects	[1]
[Mn]/[Ni] < 1	Negligible effects	[1]
[Ca]/[Ni] < 5	Negligible influence	[1]
[Mg]/[Ni] < 5	Negligible influence	[1]

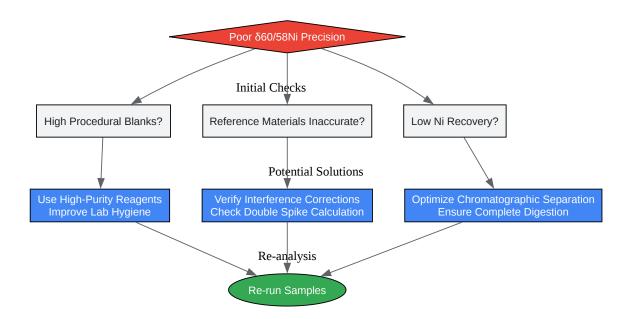
Visualizations





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Caption: Workflow for high-precision δ 60/58Ni analysis.



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Caption: Troubleshooting logic for imprecise δ60/58Ni data.



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